Methyl 3-(cyclopropyl)thiophene-2-carboxylate
Description
Methyl 3-(cyclopropyl)thiophene-2-carboxylate is a substituted thiophene derivative featuring a cyclopropyl group at the 3-position and a methyl ester at the 2-position of the thiophene ring.
Properties
IUPAC Name |
methyl 3-cyclopropylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-7(4-5-12-8)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJWYQCIKIHFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Ester Group Reactivity
The methyl ester moiety undergoes typical nucleophilic acyl substitution reactions. Key transformations include:
Thiophene Ring Reactions
The thiophene core participates in electrophilic substitution and oxidation due to its aromaticity and sulfur atom.
Electrophilic Substitution
The cyclopropyl group directs electrophiles to specific positions via conjugation effects.
| Reaction | Reagents | Position Substituted | Major Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 | 5-Nitro-3-(cyclopropyl)thiophene-2-carboxylate |
| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | C-5 | 5-Bromo-3-(cyclopropyl)thiophene-2-carboxylate |
Note: The cyclopropyl group’s electron-donating nature activates the C-5 position for electrophilic attack.
Oxidation
The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 3-(Cyclopropyl)thiophene-2-carboxylate sulfoxide |
| H<sub>2</sub>O<sub>2</sub>/AcOH | Reflux, 6 h | 3-(Cyclopropyl)thiophene-2-carboxylate sulfone |
Cyclopropyl Ring Reactivity
The cyclopropane ring undergoes strain-driven reactions under specific conditions:
Example: Under palladium catalysis, the cyclopropyl group can participate in cross-coupling with arylboronic acids to form biaryl derivatives .
Reduction Reactions
The thiophene ring and ester group can be reduced under hydrogenation conditions:
| Substrate | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Thiophene ring | H<sub>2</sub>/Pd-C, 60 psi | Dihydrothiophene derivative | ~85% |
| Ester group | LiAlH<sub>4</sub>/ |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(cyclopropyl)thiophene-2-carboxylate has been studied for its potential therapeutic properties:
- Anticancer Activity : Research indicates that thiophene derivatives exhibit significant inhibitory effects on cancer cell lines. This compound has shown promise in targeting specific metabolic pathways associated with cancer progression .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Organic Synthesis
This compound serves as an essential building block in the synthesis of more complex thiophene derivatives. Its unique structural features allow for versatile synthetic pathways:
- Synthesis of Kinase Inhibitors : this compound can be utilized in the development of kinase inhibitors, which are crucial in cancer therapy .
- Material Science : The compound is explored for applications in organic semiconductors and materials for organic light-emitting diodes (OLEDs), due to its electronic properties.
Case Study 1: Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer metabolism. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines, suggesting their potential as therapeutic agents targeting these pathways.
Case Study 2: Cell Culture Experiments
Research involving cell cultures has indicated that this compound can reverse aging phenotypes when used alongside specific kinase inhibitors. This highlights its potential role in regenerative medicine.
Case Study 3: Toxicity and Selectivity
While exploring therapeutic potentials, researchers have emphasized the importance of selectivity in targeting specific kinases to minimize toxicity—an ongoing challenge in drug development. The unique structure of this compound may enhance selectivity compared to traditional inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 3-(cyclopropyl)thiophene-2-carboxylate with structurally analogous thiophene derivatives:
Key Observations :
- Cyclopropyl vs. However, it could enhance metabolic stability in pharmaceutical contexts.
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, dimethylamino in ) increase polarity, whereas the cyclopropyl group may exert a moderate electron-donating effect due to its saturated nature.
Physical and Spectral Properties
- Melting Points : Cyclopropane-substituted compounds are expected to exhibit higher melting points than unsubstituted thiophene esters due to increased molecular rigidity. For example, tetrahydrobenzothiophene derivatives in show melting points >200°C, whereas methyl thiophene-2-carboxylate melts at 8.81°C .
- Spectroscopic Data :
Biological Activity
Methyl 3-(cyclopropyl)thiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The cyclopropyl group attached to the thiophene ring enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that certain thiophene derivatives exhibit antiviral properties. For instance, modifications at the 5-position of the thiophene ring have been shown to enhance anti-HIV activity. In a study, compounds with halogen substitutions demonstrated increased efficacy against HIV replication, suggesting that similar modifications in this compound could yield beneficial antiviral effects .
Antitumor Activity
Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted that thieno[2,3-b]thiophenes exhibited significant cytotoxicity against various cancer cell lines, including breast and leukemia cells . The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for this compound if tested in similar contexts.
Enzyme Inhibition
The compound may also possess enzyme inhibitory activities. Thiophene derivatives have been reported to inhibit key enzymes related to cancer progression and inflammation. For example, some studies have demonstrated that thiophenes can inhibit glucuronidase and glucosidase activities, which are critical in metabolic pathways associated with cancer .
Case Studies and Research Findings
- Antiviral Mechanisms : A detailed study on thiophene derivatives revealed that electron-withdrawing groups at specific positions significantly enhanced binding affinity to viral proteins, suggesting a potential pathway for this compound to exhibit similar antiviral properties .
- Cytotoxicity Profiles : In vitro assays showed that certain thiophene-based compounds had IC50 values lower than established chemotherapeutics like doxorubicin against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from to against MCF-7 and HCT-116 cell lines .
- Molecular Docking Studies : Molecular modeling studies using docking simulations have indicated favorable interactions between thiophene derivatives and target proteins involved in cancer pathways. This suggests that this compound could potentially bind effectively to similar targets .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are reported for Methyl 3-(cyclopropyl)thiophene-2-carboxylate, and how is purity validated?
Methodological Answer: Synthesis typically involves cyclopropane-substituted precursors and anhydrides under controlled conditions. For example:
- Route A (Analogous Synthesis): Reacting intermediates like methyl 3-aminothiophene-2-carboxylate with cyclopropane-containing reagents (e.g., thioglycolic acid) under inert atmospheres at elevated temperatures (e.g., 130°C) .
- Route B (Anhydride Coupling): Using CH₂Cl₂ as solvent, refluxing with cyclopropane-linked anhydrides, followed by HPLC purification (MeOH/H₂O gradient) to achieve >95% purity .
Analytical Validation:
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Purification | Yield | Key Challenges |
|---|---|---|---|---|
| Route A | 130°C, inert gas | Not specified | N/A | Cyclopropane stability |
| Route B | Reflux in CH₂Cl₂ | Reverse-phase HPLC | 67% | Anhydride reactivity control |
Q. How can researchers determine the solubility and stability of this compound?
Methodological Answer:
- Solubility Screening: Use a solvent panel (e.g., DMSO, MeOH, aqueous buffers) with UV-Vis spectroscopy to quantify solubility. Cyclopropyl groups enhance lipophilicity, favoring organic solvents .
- Stability Studies:
Advanced Research Questions
Q. How can synthetic yields be optimized while suppressing byproduct formation?
Methodological Answer:
Q. Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Hydrolyzed ester | Moisture exposure | Anhydrous conditions, molecular sieves |
| Cyclopropane ring-opened derivatives | High-temperature degradation | Controlled heating (<100°C) |
Q. How should researchers address contradictions in reported biological activity data for thiophene derivatives?
Methodological Answer:
- Assay Standardization:
- Mechanistic Studies:
- Target Binding: Use surface plasmon resonance (SPR) to validate direct interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to discrepancies .
Q. What computational approaches predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to map electrophilic sites (e.g., C-5 of thiophene) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic systems to predict aggregation behavior .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., bacterial membranes) .
Q. Table 3: Key Computational Parameters
| Parameter | Value (Example) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Predicts nucleophilic attack sites |
| LogP | 2.8 | Estimates membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
